(2-Acetylthiazol-4-yl)methyl acetate
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Overview
Description
(2-Acetylthiazol-4-yl)methyl acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-acetyl-thiazol-4-ylmethyl ester typically involves the reaction of acetic acid with 2-acetyl-thiazole in the presence of a suitable catalyst. One common method involves the use of acid catalysts to facilitate the esterification reaction. The reaction is carried out under reflux conditions with continuous stirring to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of acetic acid 2-acetyl-thiazol-4-ylmethyl ester may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced catalysts and automated systems helps in reducing production costs and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Acetylthiazol-4-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
(2-Acetylthiazol-4-yl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid 2-acetyl-thiazol-4-ylmethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
(2-Acetylthiazol-4-yl)methyl acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9NO3S |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
(2-acetyl-1,3-thiazol-4-yl)methyl acetate |
InChI |
InChI=1S/C8H9NO3S/c1-5(10)8-9-7(4-13-8)3-12-6(2)11/h4H,3H2,1-2H3 |
InChI Key |
HAWACLZYEQSAQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CS1)COC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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